Enantiomeric Purity and Chiral Discrimination
The (S)-enantiomer is critical for applications requiring stereospecific interactions. While direct binding data for the (R)-enantiomer is lacking, general principles of pharmacology dictate that enantiomers often exhibit differential activity. The (S)-enantiomer is supplied with a specified enantiomeric purity, which is essential for reproducible SAR studies . This is a key differentiator from the racemic mixture, which contains both (S) and (R) forms [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Supplied as a single (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-(3,5-Difluorophenyl)propan-1-amine (CAS 473732-61-5) |
| Quantified Difference | Not quantified |
| Conditions | Vendor specification |
Why This Matters
Single enantiomer supply is mandatory for developing stereospecific drug candidates, as the racemate introduces confounding biological variables and is unsuitable for defining a precise SAR.
- [1] ChemSrc. (2021). 1-(3,5-difluorophenyl)propan-1-amine. Chemical properties page. View Source
